molecular formula C25H25Cl2N3O B2493876 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 250714-08-0

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No. B2493876
CAS RN: 250714-08-0
M. Wt: 454.4
InChI Key: GQJRRBZBZMHRGP-AZPGRJICSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications in fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions with bromophenylmethyl-chlorobenzene, hydroxyethylpiperazine, and various other reagents. Optimized technological parameters like raw material ratio, reaction time, and temperature are crucial for efficient synthesis (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds often features complex arrangements, such as chair conformations in piperazine rings and specific torsion angles in certain bonds, contributing to their chemical properties and potential applications (J. Hartung et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various derivatives with significant biological activities. For instance, the synthesis of triazine derivatives bearing piperazine amide moiety has shown potential anticancer activities (L. Yurttaş et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structures and conformation, are essential for understanding their stability and interactions. X-ray diffraction studies and spectroscopic techniques are commonly used to characterize these properties (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are influenced by the molecular structure. Studies often involve computational methods like density functional theory calculations to predict these properties and understand the molecule's behavior in different environments (M. Wujec, R. Typek, 2023).

Scientific Research Applications

Antitumor Activity

A study by Yurttaş et al. (2014) found that 1,2,4-triazine derivatives bearing a piperazine amide moiety, which share structural similarities with the compound , demonstrated promising antiproliferative activities against breast cancer cells. These compounds were synthesized using a procedure that could be related to the synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime and were found to be effective in comparison with cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Gan et al. (2010) synthesized azole-containing piperazine derivatives and investigated their antibacterial, antifungal, and cytotoxic activities. The results showed that these compounds exhibited moderate to significant activities against various bacterial and fungal strains, highlighting the potential of piperazine derivatives in antimicrobial applications (Gan, Fang, & Zhou, 2010).

Crystal Structure and Conformation Analysis

The crystal structure of a compound closely related to this compound was analyzed by Zheng et al. (2014). This study provides insights into the molecular conformation and interactions within the crystal structure, which can be essential for understanding the physical and chemical properties of similar compounds (Zheng, Cui, & Rao, 2014).

Antitumor Activity of Piperazine-Based Compounds

A study by Hakobyan et al. (2020) on piperazine-based tertiary amino alcohols and their dihydrochlorides revealed their impact on tumor DNA methylation processes in vitro. This research underlines the therapeutic potential of piperazine derivatives, including those structurally related to the compound , in cancer treatment (Hakobyan et al., 2020).

Biotransformation Studies

Goenechea et al. (1988) conducted a study on the biotransformation of meclozine, a compound structurally related to this compound, in the human body. Understanding the metabolic pathways and biotransformation of similar compounds can be crucial for their application in medical and pharmaceutical research (Goenechea et al., 1988).

properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRRBZBZMHRGP-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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